Solutol HS-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

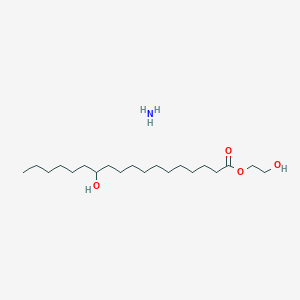

azane;2-hydroxyethyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZSGNGSHMDCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solutol® HS-15: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Solutol® HS-15 (now commercially known as Kolliphor® HS 15). The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

Solutol® HS-15, or Macrogol 15 Hydroxystearate, is a non-ionic solubilizer and emulsifying agent. It is synthesized by reacting 15 moles of ethylene (B1197577) oxide with 1 mole of 12-hydroxystearic acid.[1] This reaction results in a mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%) and a smaller fraction of free polyethylene (B3416737) glycol (about 30%).[2]

The amphiphilic nature of Solutol® HS-15, stemming from its lipophilic 12-hydroxystearic acid component and its hydrophilic polyethylene glycol chains, makes it an effective solubilizing agent for poorly water-soluble compounds, a critical attribute in pharmaceutical formulation.[3]

General Properties

| Property | Description | Citations |

| Synonyms | Kolliphor® HS 15, Macrogol 15 Hydroxystearate, Polyoxyl 15 Hydroxystearate, Polyethylene Glycol 12-hydroxystearate | [1] |

| CAS Number | 70142-34-6; 61909-81-7 | [1] |

| Molecular Formula | (C₂H₄O)nC₁₈H₃₆O₃ | [1] |

| Appearance | A yellowish-white paste or waxy mass at room temperature, becoming a liquid at approximately 30°C. | [4][5] |

| Odor | Almost odorless. | [5] |

| Solubility | Soluble in water, ethanol (B145695), and 2-propanol, forming clear solutions. Its solubility in water decreases with increasing temperature. It is insoluble in liquid paraffin. | [4] |

| Stability | Chemically stable. Prolonged exposure to heat may cause reversible physical separation. Aqueous solutions can be heat-sterilized. Stable for at least 24 months in unopened, airtight containers at room temperature. | [5] |

Quantitative Physicochemical Data

| Parameter | Value | Citations |

| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | [3] |

| Critical Micelle Concentration (CMC) | 0.005 - 0.02% w/v (in distilled water) | [3] |

| Micelle Size | 10 - 15 nm (hydrodynamic radius) | [3] |

| pH (10% aqueous solution) | 5.0 - 7.0 | [1] |

| Melting/Freezing Point | Approximately 25-30°C | [5][6] |

| Acid Value | ≤ 1 mg KOH/g | [1] |

| Hydroxyl Value | 90 - 110 mg KOH/g | [1] |

| Saponification Value | 53 - 63 mg KOH/g | [1] |

| Water Content | ≤ 0.5% | [1] |

| Residue on Ignition | ≤ 0.3% | [1] |

| Peroxide Value | ≤ 3 meq/Kg | [1] |

Experimental Protocols

This section details the methodologies for determining key parameters of Solutol® HS-15.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy

The CMC of Solutol® HS-15 is determined by monitoring the changes in the fluorescence emission spectrum of pyrene, a hydrophobic fluorescent probe.[7] In an aqueous environment, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of pyrene's emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar (aqueous) environment. As micelles form above the CMC, pyrene partitions into the hydrophobic micellar core, leading to a significant decrease in the I₁/I₃ ratio.

Materials:

-

Solutol® HS-15

-

Pyrene

-

Ethanol (spectroscopic grade)

-

Deionized water

-

Volumetric flasks

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).

-

Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations, bracketing the expected CMC.

-

To each Solutol® HS-15 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 2 µM) to avoid excimer formation.[8]

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each solution using a fluorometer. Set the excitation wavelength to 334 nm and record the emission spectrum from 350 nm to 450 nm.[9]

-

Determine the intensities of the first (I₁) and third (I₃) vibronic peaks, typically around 372 nm and 383 nm, respectively.[9]

-

Calculate the I₁/I₃ ratio for each Solutol® HS-15 concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Solutol® HS-15 concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the onset of micelle formation.

Measurement of Micelle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.[10] It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the micelles. Larger particles move more slowly, causing the intensity of scattered light to fluctuate at a slower rate.

Materials:

-

Solutol® HS-15 solution (above CMC)

-

DLS instrument with a laser source

-

Cuvettes

Procedure:

-

Prepare a solution of Solutol® HS-15 at a concentration significantly above its CMC in the desired aqueous medium.

-

Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any extraneous particles.

-

Place the cuvette into the DLS instrument.

-

Set the experimental parameters, including temperature, solvent viscosity, and refractive index.

-

Initiate the measurement. The instrument's software will record the correlation function of the scattered light intensity.

-

The software then calculates the diffusion coefficient (D) of the micelles and, using the Stokes-Einstein equation, determines their hydrodynamic diameter.

-

The results are typically presented as a size distribution plot, showing the intensity, volume, or number distribution of the micelles.

Assessment of Cytotoxicity

The following are common in vitro assays to evaluate the potential cytotoxicity of Solutol® HS-15 on cell lines.

The MTS assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cell line of interest

-

96-well plates

-

Complete cell culture medium

-

Solutol® HS-15 solutions at various concentrations

-

MTS reagent solution (containing an electron coupling reagent like PES)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of Solutol® HS-15. Include appropriate controls (untreated cells and a positive control for cytotoxicity).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Measure the absorbance of each well at 490 nm using a microplate reader.[4][5]

-

Calculate cell viability as a percentage relative to the untreated control cells.

The LDH assay is another common method to quantify cytotoxicity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the formation of a colored product.

Materials:

-

Cell line of interest

-

96-well plates

-

Complete cell culture medium

-

Solutol® HS-15 solutions at various concentrations

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of Solutol® HS-15 as described for the MTS assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.[1]

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[11]

-

Add the stop solution provided in the kit.[11]

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).[1]

-

Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

Mechanism of Permeability Enhancement

Solutol® HS-15 is known to enhance the permeability of various drugs across biological membranes. Its mechanism of action is multifaceted, primarily involving interactions with the cell membrane and subsequent effects on the cell's cytoskeleton and tight junctions.[7]

The proposed mechanism involves the partitioning of Solutol® HS-15 into the cell membrane, which leads to an increase in membrane fluidity. This alteration in the membrane structure can then trigger a cascade of intracellular events, including the reorganization of the F-actin cytoskeleton. Since tight junctions, which regulate paracellular transport, are linked to the actin cytoskeleton, their structure and function can be consequently modulated, leading to an increase in paracellular permeability.[7] Additionally, the increased membrane fluidity may also facilitate transcellular transport.

Conclusion

Solutol® HS-15 is a versatile and effective non-ionic solubilizer and permeability enhancer with a well-characterized physicochemical profile. Its ability to form micelles in aqueous solutions makes it invaluable for the formulation of poorly soluble drugs. The experimental protocols provided in this guide offer a foundation for researchers to assess its properties and effects in their specific applications. A thorough understanding of its mechanism of action in biological systems is crucial for its rational application in drug delivery and development.

References

- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 11. cellbiologics.com [cellbiologics.com]

Determining the Critical Micelle Concentration of Solutol® HS-15: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methods used to determine the critical micelle concentration (CMC) of Solutol® HS-15 (also known as Kolliphor® HS 15), a non-ionic solubilizing agent and emulsifier widely used in pharmaceutical formulations. Understanding the CMC is crucial for optimizing drug delivery systems, as it marks the threshold concentration at which surfactant molecules self-assemble into micelles, enabling the solubilization of poorly water-soluble drugs.

Introduction to Solutol® HS-15 and Critical Micelle Concentration

Solutol® HS-15 is a macrogol 15 hydroxystearate, a non-ionic surfactant composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene (B3416737) glycol. Its amphiphilic nature, possessing both a hydrophobic fatty acid chain and a hydrophilic polyethylene glycol head, drives its self-assembly in aqueous solutions.

Below the CMC, Solutol® HS-15 molecules exist predominantly as monomers. As the concentration increases, these monomers populate the air-water interface, reducing the surface tension. At the CMC, the interface becomes saturated, and the monomers begin to aggregate in the bulk solution to form spherical structures called micelles. These micelles have a hydrophobic core, capable of encapsulating lipophilic drug molecules, and a hydrophilic shell that interfaces with the aqueous environment. This phenomenon is fundamental to its function as a solubilizing agent.

Quantitative Data on the CMC of Solutol® HS-15

The CMC of Solutol® HS-15 can be influenced by several factors, including the method of determination, temperature, and the composition of the aqueous medium (e.g., presence of salts or buffers). The following table summarizes reported CMC values for Solutol® HS-15 from various studies.

| Method of Determination | Temperature (°C) | Solvent/Medium | Reported CMC |

| Pyrene (B120774) Fluorescence Assay | Not Specified | Deionised Water | 0.06 - 0.1 mM |

| Pyrene Fluorescence Assay | Not Specified | Phosphate Buffered Saline (PBS, 167 mM) | 0.06 - 0.1 mM |

| Pyrene Fluorescence Assay | Not Specified | HBSS:HEPES (25 mM) | 0.06 - 0.1 mM |

| Not Specified | Not Specified | Distilled Water | 0.005 - 0.02% (w/v)[1] |

| Not Specified | Not Specified | Distilled Water | ~0.13 mM[1] |

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of Solutol® HS-15. The choice of method depends on the available equipment and the specific requirements of the study. Below are detailed protocols for three commonly used techniques.

Surface Tension Method (Du Noüy Ring Tensiometer)

This is a classic and widely used method based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

-

Du Noüy Ring Tensiometer

-

Precision balance

-

Volumetric flasks and pipettes

-

Beakers

-

Magnetic stirrer and stir bars

-

High-purity water (e.g., deionized or Milli-Q)

-

Solutol® HS-15

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of Solutol® HS-15 (e.g., 1% w/v) in high-purity water.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.0001% to 0.1% w/v).

-

-

Tensiometer Calibration and Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each Solutol® HS-15 dilution. Ensure the platinum ring is thoroughly cleaned and flamed between measurements to remove any residual surfactant.

-

Allow each solution to equilibrate for a set period before measurement to ensure a stable surface tension reading.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the Solutol® HS-15 concentration (log C).

-

The resulting graph will show two linear regions. The first region will have a steep negative slope, and the second region, above the CMC, will be nearly horizontal.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Pyrene Fluorescence Spectroscopy

This sensitive method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This change is reflected in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum.

Materials and Equipment:

-

Fluorometer

-

Quartz cuvettes

-

Micropipettes

-

Volumetric flasks

-

High-purity water

-

Solutol® HS-15

-

Pyrene stock solution in a volatile solvent (e.g., acetone (B3395972) or methanol)

Protocol:

-

Sample Preparation:

-

Prepare a series of Solutol® HS-15 solutions in high-purity water, spanning a concentration range around the expected CMC.

-

To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1-2 µM. The volume of the organic solvent should be kept minimal (e.g., <0.5% of the total volume) to avoid influencing micellization.

-

Gently mix the solutions and allow them to equilibrate in the dark for a specified time (e.g., 1-2 hours) to ensure complete partitioning of the pyrene.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 335 nm.

-

Record the emission spectra for each sample from approximately 350 nm to 450 nm.

-

Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each Solutol® HS-15 concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Solutol® HS-15 concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition in the sigmoidal curve, often calculated by fitting the data to a suitable model. A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles.

-

UV-Vis Spectroscopy with Iodine

This method relies on the change in the UV-Vis absorption spectrum of an iodine-iodide complex upon its inclusion in the micellar core.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

High-purity water

-

Solutol® HS-15

-

Iodine (I₂)

-

Potassium iodide (KI)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of I₂/KI by dissolving an excess of I₂ in a concentrated KI solution in water. This forms the triiodide ion (I₃⁻), which is soluble in water.

-

-

Sample Preparation:

-

Prepare a series of Solutol® HS-15 solutions in high-purity water across a range of concentrations.

-

Add a fixed small volume of the I₂/KI stock solution to each of the Solutol® HS-15 dilutions.

-

-

UV-Vis Measurement:

-

Measure the absorbance of each solution at a specific wavelength where the I₃⁻ complex absorbs, typically around 360-370 nm.

-

-

Data Analysis:

-

Plot the absorbance as a function of the Solutol® HS-15 concentration.

-

Below the CMC, the absorbance will increase linearly with concentration. Above the CMC, the slope of the absorbance versus concentration plot will change significantly as the I₃⁻ partitions into the micelles.

-

The CMC is determined from the intersection of the two linear segments of the plot.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Micellization process of Solutol® HS-15 with increasing concentration.

Caption: General experimental workflow for CMC determination.

Caption: Principle of the pyrene fluorescence method for CMC determination.

References

Solutol HS-15: A Multifaceted Excipient in Modern Drug Delivery

An In-depth Technical Guide on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solutol® HS-15, a non-ionic solubilizer and emulsifying agent, has emerged as a critical excipient in the pharmaceutical industry, particularly for overcoming the challenges associated with poorly soluble and/or poorly permeable drug candidates.[1] Chemically, it is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene (B3416737) glycol.[2] Its multifaceted mechanism of action, encompassing solubility enhancement, permeability modulation, and efflux pump inhibition, makes it a versatile tool in the formulation of both oral and parenteral dosage forms.[1][2] This technical guide provides a comprehensive overview of the core mechanisms by which Solutol HS-15 facilitates drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

The efficacy of this compound in drug delivery stems from a combination of distinct yet synergistic mechanisms:

Solubility Enhancement

A primary function of this compound is to increase the aqueous solubility of lipophilic drugs. This is achieved through several concerted actions:

-

Micellar Solubilization: As an amphiphilic molecule, this compound self-assembles into micelles in aqueous media above its critical micelle concentration (CMC).[3] The hydrophobic core of these micelles encapsulates poorly water-soluble drug molecules, while the hydrophilic polyethylene glycol (PEG) shell interfaces with the aqueous environment, effectively increasing the drug's apparent solubility.[3]

-

Amorphous Solid Dispersions: this compound can be used to prepare solid dispersions, where the crystalline drug is converted into a higher-energy amorphous state.[4] This amorphous form exhibits improved wettability and dissolution rates compared to the crystalline form.[4]

-

Inhibition of Precipitation: By forming a steric barrier around dissolved drug molecules, this compound can prevent their re-crystallization or precipitation from a supersaturated solution, thereby maintaining a higher drug concentration for absorption.

Permeability Enhancement

Beyond improving solubility, this compound actively enhances the permeation of drugs across biological membranes, such as the intestinal epithelium and the blood-brain barrier. This is accomplished through:

-

Inhibition of P-glycoprotein (P-gp) Efflux: this compound is a recognized inhibitor of the P-gp efflux pump, a key transporter that actively removes a wide range of xenobiotics from cells, thereby limiting their absorption and distribution.[5][6] By inhibiting P-gp, this compound increases the intracellular concentration of P-gp substrate drugs, leading to enhanced absorption and bioavailability.[5][6] The proposed mechanisms for P-gp inhibition include alteration of membrane fluidity and direct interaction with the transporter, potentially affecting its ATPase activity.[7]

-

Modulation of Tight Junctions: Evidence suggests that this compound can transiently open the tight junctions between epithelial cells.[8][9] This paracellular pathway enhancement is thought to be mediated by effects on the cell membrane and subsequent impacts on the actin cytoskeleton, leading to a reorganization of tight junction proteins.[8][9]

-

Increased Membrane Fluidity: As a surfactant, this compound can insert into the lipid bilayer of cell membranes, increasing their fluidity. This can facilitate the passive diffusion of drugs through the transcellular pathway.

Nanoformulation and Drug Targeting

This compound is a valuable component in the fabrication of various nanoformulations, including nanoparticles and mixed micelles. Its properties contribute to:

-

Particle Size Reduction and Stabilization: In nanoparticle formulations, this compound acts as a stabilizer, preventing aggregation and controlling particle size, which is crucial for their in vivo performance.

-

Enhanced Drug Loading and Encapsulation Efficiency: The solubilizing nature of this compound allows for higher drug loading and encapsulation efficiency within nanocarriers.[2]

-

Prolonged Circulation and Targeting: The PEG chains on the surface of this compound-containing nanoparticles can create a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging their circulation time and potentially enhancing their accumulation at target sites through the enhanced permeability and retention (EPR) effect in tumors.

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties and biological effects of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Critical Micelle Concentration (CMC) | 0.005 - 0.02% w/v (in distilled water) | |

| Critical Micelle Concentration (CMC) | 0.009% w/v | |

| Micelle Size | ~10 nm |

Table 2: Effect of this compound on Drug Solubility

| Drug | Formulation | Fold Increase in Solubility | Reference(s) |

| Ritonavir | Aqueous solution with this compound | 13.57 | [3] |

| Ritonavir | Solid inclusion complex with β-cyclodextrin and this compound | 15.92 | [3] |

| Pioglitazone HCl | Solid dispersion (1:5 drug:carrier ratio) | ~33 | [4] |

| Thymoquinone | Mixed micelles (1:4 Soluplus:this compound) | ~10 | [2] |

Table 3: P-glycoprotein Inhibition by this compound

| Assay System | P-gp Substrate | IC50 of this compound | Reference(s) |

| MDCK-MDR1 cells | Digoxin | 179.8 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanisms of action of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined using the iodine (I₂) UV spectroscopy method.

Materials:

-

This compound

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Distilled water

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a standard KI/I₂ solution by dissolving 1 g of I₂ and 2 g of KI in 100 mL of distilled water.

-

Prepare a series of this compound solutions in distilled water with concentrations ranging from 0.00001% to 0.5% (w/v).

-

Add a 100 µL aliquot of the standard KI/I₂ solution to each this compound solution.

-

Measure the absorbance of each solution at a specific wavelength (e.g., 366 nm) using a UV-Vis spectrophotometer.

-

Plot the absorbance as a function of the this compound concentration.

-

The CMC is identified as the concentration at which a sharp increase in absorbance is observed, indicating the partitioning of iodine into the hydrophobic cores of the newly formed micelles.

Preparation of this compound Based Nanoparticles/Mixed Micelles

The thin-film hydration method is a common technique for preparing drug-loaded this compound micelles.

Materials:

-

This compound

-

Drug of interest

-

Organic solvent (e.g., ethanol, methanol/dichloromethane mixture)

-

Distilled water or buffer

-

Rotary evaporator

-

Sonicator (optional)

Procedure:

-

Dissolve this compound and the drug in a suitable organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 30-50°C) to form a thin film on the flask wall.[8]

-

Hydrate the thin film with a specific volume of distilled water or buffer by rotating the flask.[8] Sonication can be used to facilitate the formation of a homogenous micellar dispersion.

-

The resulting dispersion can be filtered through a 0.22 µm filter to remove any non-incorporated drug aggregates.

In Vitro Caco-2 Permeability Assay

This assay is widely used to assess the intestinal permeability of a drug and the effect of excipients like this compound.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Drug solution with and without this compound

-

Analytical method for drug quantification (e.g., HPLC, LC-MS/MS)

-

TEER meter

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a well-formed barrier.

-

Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the drug solution (with or without this compound) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

Permeability Study (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the drug solution to the basolateral chamber and sample from the apical chamber. This is used to assess active efflux.

-

Sample Analysis: Quantify the drug concentration in the collected samples using a validated analytical method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine the extent of P-gp mediated efflux.

In Vitro P-glycoprotein (P-gp) Inhibition Assay

This assay determines the ability of this compound to inhibit the P-gp efflux pump.

Materials:

-

P-gp overexpressing cells (e.g., MDCK-MDR1) or parental cells as a control.

-

A fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).

-

This compound solutions at various concentrations.

-

A known P-gp inhibitor as a positive control (e.g., Verapamil).

-

Assay buffer (e.g., HBSS).

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate and culture until confluent.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with different concentrations of this compound or the positive control for a defined period (e.g., 30-60 minutes) at 37°C.

-

Substrate Addition: Add the fluorescent P-gp substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 60-90 minutes), protected from light.

-

Measurement: a. Wash the cells with ice-cold buffer to stop the efflux. b. Lyse the cells and measure the intracellular fluorescence using a plate reader. c. Alternatively, detach the cells and measure the intracellular fluorescence using a flow cytometer.

-

Data Analysis: An increase in intracellular fluorescence in the presence of this compound compared to the control (substrate alone) indicates P-gp inhibition. The IC₅₀ value (the concentration of this compound that causes 50% inhibition of P-gp activity) can be calculated by plotting the fluorescence intensity against the logarithm of the this compound concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows associated with this compound.

Caption: this compound enhances drug permeability via multiple mechanisms.

Caption: Workflow for assessing P-glycoprotein inhibition by this compound.

Caption: How this compound improves drug bioavailability.

Conclusion

This compound is a highly effective and versatile pharmaceutical excipient that addresses key challenges in drug delivery, primarily through its potent solubilizing and permeability-enhancing properties. Its ability to form micelles, create amorphous solid dispersions, inhibit P-glycoprotein efflux, and modulate tight junctions provides formulators with a powerful tool to improve the bioavailability of a wide range of drug molecules. A thorough understanding of these mechanisms, supported by robust experimental evaluation, is essential for the rational design and development of effective and safe drug products. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of this compound in modern drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Solutol® HS-15: A Comprehensive Safety and Toxicity Profile for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solutol® HS-15, also known as Kolliphor® HS 15 or Macrogol 15 hydroxystearate, is a non-ionic solubilizer and emulsifying agent used extensively in pharmaceutical formulations.[1][2] It is synthesized by reacting 15 moles of ethylene (B1197577) oxide with 1 mole of 12-hydroxystearic acid.[3] This guide provides a comprehensive overview of the safety and toxicity profile of Solutol® HS-15, with a focus on its application in research and drug development. The information presented is intended to assist researchers in making informed decisions regarding the use of this excipient in their formulations.

Executive Summary of Safety Profile

Solutol® HS-15 is generally considered a safe and well-tolerated excipient for both oral and parenteral administration.[1][4] It is regarded as a relatively nontoxic and nonirritant material.[3] The safety data sheet indicates that it is virtually nontoxic after a single ingestion and is not irritating to the skin or eyes.[5] However, it may cause an allergic skin reaction in susceptible individuals.[5][6] The substance was not found to be mutagenic in bacterial assays.[5] In comparison to other solubilizing agents like Cremophor EL, Solutol® HS-15 has been shown to cause lower histamine (B1213489) release, suggesting a reduced potential for hypersensitivity reactions.[4]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for Solutol® HS-15, providing a clear overview for easy comparison.

Table 1: Acute Toxicity Data (LD50)

| Species | Route of Administration | LD50 Value | Reference(s) |

| Rat | Oral | >20 g/kg | [3] |

| Rat | Intravenous (IV) | 1.0 - 1.47 g/kg | [3] |

| Rabbit | Intravenous (IV) | 1.0 - 1.4 g/kg | [3] |

| Dog | Intravenous (IV) | >3.10 g/kg | [3] |

| Mouse | Intraperitoneal (IP) | >0.0085 g/kg | [3] |

| Mouse | Intravenous (IV) | >3.16 g/kg | [3] |

Table 2: No-Observed-Adverse-Effect-Level (NOAEL)

| Species | Duration | Route of Administration | NOAEL | Reference(s) |

| Rat | 13 weeks | Oral | >1.5 g/kg | [7] |

| Rat | 13 weeks | Intravenous (IV) | 750 mg/kg | [7] |

| Dog | 4 and 13 weeks | Oral | >1 g/kg | [7] |

| Rat (pregnant) | Gestation (Organogenesis) | Oral | 30 mg/kg/day (maternal toxicity) | [1] |

| Rat (pregnant) | Gestation (Organogenesis) | Oral | 100 mg/kg/day (developmental toxicity) | [1] |

Table 3: In Vitro Cytotoxicity Data (EC50/IC50)

| Cell Line | Assay | Exposure Time | EC50 / IC50 (mM) | Reference(s) |

| Calu-3 | MTS Assay | 3 hours | 1.5 - 2.0 | [8] |

| Calu-3 | LDH Assay | 3 hours | ~2.5 | [8] |

| Caco-2 | MTS Assay | 3 hours | 2.5 - 3.0 | [8] |

| Caco-2 | LDH Assay | 3 hours | ~3.5 | [8] |

| A549 | MTS Assay | 3 hours | 2.5 - 3.0 | [8] |

| A549 | LDH Assay | 3 hours | ~3.5 | [8] |

| KB 8-5-11 (multidrug-resistant) | Cell Growth Inhibition | Not Specified | Not Specified |

Key Toxicological Findings

In Vivo Studies (Animal Models)

Studies in Sprague-Dawley rats and beagle dogs have been conducted to assess the toxicity of Solutol® HS-15, often in combination with co-solvents like polyethylene (B3416737) glycol (PEG) 400. In rats, administration of a Solutol HS-15/PEG 400 formulation resulted in fewer adverse effects compared to a Cremophor RH40/PEG 400 formulation.[9][10] Observed effects in rats included increased kidney weights and decreased thymic weights in males (without microscopic findings), altered urine electrolytes, and decreased serum electrolytes in males.[9][10] In dogs, common findings with both vehicle formulations included loose or watery feces and emesis.[9][10] Specifically with the Solutol® HS-15 formulation, mucus-cell hyperplasia of the ileum was noted.[9][10] Importantly, neither vehicle produced overt toxicity in either species.[9][10]

A 6-month repeat dose toxicity study in rats involving nasal application of a 10% Solutol® HS-15 solution showed no treatment-related effects, even at this high concentration.[8]

In Vitro Studies (Cell Lines)

In vitro cytotoxicity studies have been performed on various epithelial cell lines to assess the direct cellular effects of Solutol® HS-15. Using MTS and LDH assays, toxic effects were generally observed at concentrations above the critical micelle concentration (CMC) of Solutol® HS-15, which is in the range of 0.06 to 0.1 mM.[8] This suggests that the monomeric form of the surfactant is less toxic, and toxicity increases as micelles are formed.[8]

Mechanism of Action and Signaling Pathways

One of the key mechanisms by which Solutol® HS-15 can influence cellular processes and potentially induce toxicity at higher concentrations is through its interaction with cell membranes and membrane transporters.

P-glycoprotein (P-gp) Inhibition

Solutol® HS-15 is a known inhibitor of the P-glycoprotein (P-gp) efflux pump, which is an ATP-binding cassette (ABC) transporter.[11][12] P-gp is responsible for pumping a wide variety of xenobiotics, including many drugs, out of cells.[13] By inhibiting P-gp, Solutol® HS-15 can increase the intracellular concentration of co-administered drugs that are P-gp substrates. This can enhance the therapeutic efficacy of a drug but may also increase its toxicity.[11][12] The proposed mechanism for P-gp inhibition involves altering the fluidity of the cell membrane.[12]

Caption: this compound inhibits the P-gp mediated efflux of substrate drugs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the safety assessment of Solutol® HS-15.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of Solutol® HS-15 on a specific cell line (e.g., A549, Caco-2, or Calu-3).

Materials:

-

Target cell line (e.g., A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Solutol® HS-15

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete culture medium.[5]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

-

Treatment: Prepare a series of dilutions of Solutol® HS-15 in serum-free culture medium. Remove the existing medium from the wells and replace it with 100 µL of the Solutol® HS-15 solutions at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation with Treatment: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

-

Addition of MTT: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C.[5]

-

Solubilization of Formazan (B1609692): Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. The IC50 value (the concentration of Solutol® HS-15 that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the Solutol® HS-15 concentration.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. mdpi.com [mdpi.com]

- 5. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the Safety and Cross-Species Tolerability of Solutol HS 15 via Intravenous Administration in Various Animals - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gadconsulting.com [gadconsulting.com]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 14. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Solutol® HS-15: A Comprehensive Technical Guide to its Hydrophilic-Lipophilic Balance and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Solutol® HS-15 (now marketed as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent pivotal in the formulation of poorly soluble active pharmaceutical ingredients (APIs). This document elucidates its core property, the Hydrophilic-Lipophilic Balance (HLB), and details its applications and mechanisms in advanced drug delivery systems.

Core Concepts: The Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a critical parameter for surfactants, indicating the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. This value determines the surfactant's utility in forming stable emulsions and solubilizing drugs. Solutol® HS-15 is characterized by a high HLB value, making it an effective solubilizer and O/W emulsifying agent.

Physicochemical Properties of Solutol® HS-15

A summary of the key quantitative data for Solutol® HS-15 is presented in the table below, offering a clear comparison of its essential properties.

| Property | Value | Reference(s) |

| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | [1][2] |

| Critical Micelle Concentration (CMC) | 0.005% - 0.02% w/v | [1][3] |

| pH (10% aqueous solution) | 6.0 - 7.0 | [1] |

| Acid Value | ≤ 1 mg KOH/g | [4] |

| Hydroxyl Value | 90 - 110 mg KOH/g | [4] |

| Saponification Value | 53 - 63 mg KOH/g | [4] |

| Composition | Polyoxyethylene esters of 12-hydroxystearic acid (approx. 70%) and free polyethylene (B3416737) glycol (approx. 30%) | [3] |

Experimental Protocols for HLB Determination

The HLB value of a surfactant can be determined through various experimental and theoretical methods. Below are detailed protocols for key methods applicable to Solutol® HS-15.

Griffin's Method (Theoretical Calculation)

Griffin's method provides a theoretical estimation of the HLB value for non-ionic surfactants based on their chemical structure.

Principle: The HLB is calculated based on the molecular weight of the hydrophilic portion of the surfactant molecule.

Protocol:

-

For polyoxyethylene derivatives (like Solutol® HS-15): The HLB can be estimated using the formula: HLB = E / 5 where E is the weight percentage of ethylene (B1197577) oxide in the molecule.[5]

-

General Formula: A more general formula proposed by Griffin is: HLB = 20 * (Mh / M) where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.[1]

-

Emulsion Stability Method (Experimental Determination)

This method involves preparing a series of emulsions to find the optimal HLB required to emulsify a specific oil phase. This can be adapted to determine the HLB of an unknown surfactant.

Principle: A stable emulsion is formed when the HLB of the emulsifier (or emulsifier blend) matches the required HLB (rHLB) of the oil phase.

Protocol:

-

Preparation of Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values by mixing a high HLB emulsifier (e.g., Tween 80, HLB = 15.0) and a low HLB emulsifier (e.g., Span 80, HLB = 4.3) in different ratios. The HLB of the blend is calculated as a weighted average.

-

Emulsion Formulation: For each emulsifier blend, prepare an oil-in-water (O/W) emulsion with a standard oil (e.g., mineral oil, rHLB for O/W emulsion ≈ 10). A typical formulation would consist of 5% emulsifier blend, 50% oil phase, and 45% aqueous phase.

-

Homogenization: Homogenize each formulation under identical conditions (e.g., using a high-shear mixer for a specified time and speed).

-

Stability Assessment: Observe the stability of the emulsions over a set period (e.g., 24 hours, 7 days) at room temperature. Stability can be assessed by observing creaming, cracking, or phase separation. Droplet size analysis using light scattering can also be used to quantify stability, with smaller, more uniform droplet sizes indicating better stability.[2][6]

-

HLB Determination: The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the rHLB of the oil. To determine the HLB of an unknown surfactant like Solutol® HS-15, it would be used as one of the components in the blend with a known surfactant, and its HLB can be calculated.

Saponification Method (for Esters)

This method is suitable for surfactants that are esters, such as Solutol® HS-15.

Principle: The HLB value is calculated from the saponification number and the acid number of the fatty acid component.

Protocol:

-

Determine the Saponification Number (S):

-

Accurately weigh about 2 g of the surfactant into a 250 mL flask.

-

Add 25.0 mL of 0.5 N alcoholic potassium hydroxide (B78521) (KOH).

-

Connect the flask to a reflux condenser and heat on a water bath for 30 minutes.

-

Titrate the excess KOH with 0.5 N hydrochloric acid (HCl) using phenolphthalein (B1677637) as an indicator.

-

Perform a blank titration without the surfactant sample.

-

Calculate the saponification number using the formula: S = (B - T) * N * 56.1 / W where B is the volume of HCl for the blank, T is the volume for the sample, N is the normality of HCl, and W is the weight of the sample in grams.[7]

-

-

Determine the Acid Number (A):

-

The acid number of the 12-hydroxystearic acid component is required. This is often a known value or can be determined by titrating the fatty acid with a standard KOH solution.

-

-

Calculate HLB: Use the formula: HLB = 20 * (1 - S / A)[5]

Applications and Mechanisms in Drug Delivery

Solutol® HS-15 is extensively used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[3][8] Its mechanism of action is multifaceted, involving solubilization, permeability enhancement, and inhibition of drug efflux pumps.

Solubilization and Formulation Strategies

Solutol® HS-15 is a key excipient in various advanced drug delivery systems:

-

Micellar Solutions: Above its CMC, Solutol® HS-15 forms micelles that can encapsulate hydrophobic drugs in their core, increasing their apparent solubility in aqueous media.[3]

-

Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS formulations, Solutol® HS-15 acts as a surfactant that facilitates the spontaneous formation of fine oil-in-water emulsions in the gastrointestinal tract, promoting drug dissolution and absorption.[3][4]

-

Solid Dispersions: Solutol® HS-15 can be used as a carrier in solid dispersions to improve the dissolution rate of poorly soluble drugs by maintaining the drug in an amorphous state.[9]

-

Nanoparticles and Nanoemulsions: It is also used to stabilize nanoparticles and nanoemulsions, offering a large surface area for drug release and absorption.[10][11]

Mechanism of Permeability Enhancement

Solutol® HS-15 enhances drug permeability across biological membranes through several mechanisms.

-

P-glycoprotein (P-gp) Inhibition: Solutol® HS-15 has been shown to inhibit the P-gp efflux pump, a protein that actively transports drugs out of cells, thereby reducing their intracellular concentration and therapeutic effect.[12][13] By inhibiting P-gp, Solutol® HS-15 increases the intracellular accumulation of co-administered drugs.

-

Tight Junction Modulation: It can modulate the opening of tight junctions between epithelial cells, facilitating the paracellular transport of drugs.[6][14]

-

Membrane Fluidization: As a surfactant, Solutol® HS-15 can interact with the cell membrane, increasing its fluidity and facilitating the transcellular passage of drugs.[14]

Experimental Workflow: Preparation of Solutol® HS-15 Based Mixed Micelles

The thin-film hydration method is a common technique for preparing drug-loaded mixed micelles using Solutol® HS-15.

This workflow provides a reproducible method for formulating poorly soluble drugs into a highly bioavailable nanocarrier system.[2][15]

Conclusion

Solutol® HS-15 is a versatile and effective excipient for overcoming the challenges of poor drug solubility and permeability. Its high HLB value, coupled with its ability to inhibit P-gp and modulate cellular junctions, makes it an invaluable tool for formulation scientists. A thorough understanding of its physicochemical properties and mechanisms of action, as detailed in this guide, is essential for its successful application in the development of innovative and effective drug delivery systems.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. oatext.com [oatext.com]

- 5. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Solutol® HS-15 (Kolliphor® HS 15)

This technical guide provides a comprehensive overview of Solutol® HS-15 (now known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent widely used in the pharmaceutical industry. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular weight, chemical structure, and physicochemical properties.

Introduction

Solutol® HS-15, or Kolliphor® HS 15, is a versatile excipient valued for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] It is synthesized by the reaction of 15 moles of ethylene (B1197577) oxide with 1 mole of 12-hydroxystearic acid.[3] This process results in a complex mixture primarily composed of polyglycol mono- and di-esters of 12-hydroxystearic acid, along with a significant fraction of free polyethylene (B3416737) glycol (PEG).[1][4] Its amphiphilic nature, arising from the combination of a lipophilic fatty acid component and a hydrophilic PEG chain, allows it to act as an effective solubilizing agent and form stable micelles in aqueous solutions.[1]

Chemical Structure

The chemical identity of Solutol® HS-15 is macrogol-15-hydroxystearate. Due to the nature of its synthesis, it is not a single chemical entity but rather a mixture of related compounds. The main components are:

-

Polyethylene glycol mono- and di-esters of 12-hydroxystearic acid: These are the primary active components, where the hydroxyl and/or carboxyl groups of 12-hydroxystearic acid are esterified with polyethylene glycol chains of varying lengths.

-

Free polyethylene glycol: A portion of the polyethylene glycol used in the synthesis remains unreacted.

The generalized chemical structures of the main components are illustrated below.

Molecular Weight

As Solutol® HS-15 is a polymeric mixture, it does not have a single, defined molecular weight. Instead, it is characterized by an average molecular weight. The molecular formula is often represented as (C₂H₄O)nC₁₈H₃₆O₃.[3][5][6][7][8] Different sources report varying average molecular weights, which is expected for a polymeric material. PubChem provides a computed molecular weight of 963.2 g/mol for a representative structure with the molecular formula C₄₇H₉₄O₁₉.[9] Other sources state a molecular weight of approximately 344.5 g/mol , which may correspond to a specific, smaller component of the mixture.[6][7][10][11][12][13]

Physicochemical Properties

A summary of the key physicochemical properties of Solutol® HS-15 is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Composition | ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free polyethylene glycol | [1][4] |

| Appearance | Yellowish-white paste at room temperature | [14] |

| pH (10% in water) | 5.0 - 7.0 | [3] |

| Acid Value | ≤ 1 mg KOH/g | [3] |

| Hydroxyl Value | 90 - 110 mg KOH/g | [3][15] |

| Saponification Value | 53 - 63 mg KOH/g | [3] |

| Water Content | ≤ 0.5% | [3] |

| Critical Micelle Concentration (CMC) | 0.005% - 0.02% | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 16 | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of Solutol® HS-15 are crucial for its application in drug development. Below are outlines of key experimental methodologies.

5.1. Determination of Composition by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)

This method is used to quantify the lipophilic (esterified 12-hydroxystearic acid) and hydrophilic (free PEG) components.

-

Objective: To separate and quantify the different oligomers present in Solutol® HS-15.

-

Methodology:

-

Sample Preparation: A solution of Solutol® HS-15 is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph, typically a reversed-phase column (e.g., C18), to separate the components based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile) is commonly used.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in full-scan mode to identify the m/z values of the different oligomers.

-

Quantification: The peak areas of the identified oligomers are integrated. The total peak area for the lipophilic components and the hydrophilic components are summed up to determine their relative concentrations. For instance, a study found the lipophilic and hydrophilic components to be 63.3% and 36.7%, respectively.[1]

-

5.2. Determination of Micellar Properties

The formation of micelles is a key characteristic of Solutol® HS-15 that contributes to its solubilizing capacity.

-

Objective: To determine the critical micelle concentration (CMC) and the size of the micelles.

-

Methodology for CMC Determination (Dye Solubilization Method):

-

Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations.

-

Add a water-insoluble dye (e.g., Sudan III) to each solution and stir until equilibrium is reached.

-

Measure the absorbance of the solutions at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

-

Plot the absorbance as a function of the Solutol® HS-15 concentration. The CMC is the concentration at which a sharp increase in absorbance is observed, indicating the incorporation of the dye into the newly formed micelles.

-

-

Methodology for Micelle Size Determination (Dynamic Light Scattering - DLS):

-

Prepare a solution of Solutol® HS-15 in water at a concentration above the CMC.

-

Filter the solution to remove any dust particles.

-

Place the solution in the DLS instrument.

-

The instrument measures the fluctuations in the intensity of scattered light due to the Brownian motion of the micelles.

-

The Stokes-Einstein equation is used to calculate the hydrodynamic radius of the micelles from the diffusion coefficient. The hydrodynamic radius of Solutol® HS-15 micelles is reported to be in the range of 11-15 nm.[1]

-

Conclusion

Solutol® HS-15 is a well-characterized and widely accepted excipient for the formulation of poorly soluble drugs. Its unique composition, consisting of a mixture of PEG-esters of 12-hydroxystearic acid and free PEG, provides excellent solubilization properties and a favorable safety profile. A thorough understanding of its molecular characteristics and physicochemical properties, as outlined in this guide, is essential for its effective utilization in the development of innovative and effective drug delivery systems.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. apexbt.com [apexbt.com]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. Solutol HS-15 - MedChem Express [bioscience.co.uk]

- 6. This compound (Technical Grade) | LGC Standards [lgcstandards.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. This compound (Technical Grade) | CymitQuimica [cymitquimica.com]

- 9. Kolliphor(R) HS 15 | C47H94O19 | CID 71311956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Solutol HS 15 | 61909-81-7 [chemicalbook.com]

- 11. 07-42966 - kolliphor-hs-15 | 70142-34-6 | CymitQuimica [cymitquimica.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Solutol Hs 15 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. pharma.basf.com [pharma.basf.com]

- 15. scientificlabs.ie [scientificlabs.ie]

Solutol HS-15 solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Solutol® HS-15 in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of excipients is paramount for successful formulation. Solutol® HS-15 (also known as Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent widely used for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the solubility of Solutol® HS-15 in various organic solvents, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate the experimental workflow.

Core Concepts of Solutol® HS-15 Solubility

Solutol® HS-15 is known for its amphiphilic nature, making it soluble in aqueous media and polar organic solvents.[1][2] Conversely, it is insoluble in apolar solvents such as liquid paraffin.[3][4] Its solubility profile is a critical factor in the design of oral and parenteral drug delivery systems.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Solutol® HS-15 in a range of common organic solvents. This data is essential for formulators when selecting appropriate solvent systems for their specific applications.

| Organic Solvent | Solubility | Remarks |

| Water | > 200 g/L (at 30 °C) | Forms clear solutions. Solubility decreases with increasing temperature.[5] |

| Ethanol | Soluble | Forms clear solutions.[1][3][4] |

| 2-Propanol (Isopropanol) | Soluble | Forms clear solutions.[1][3][4] |

| Acetone | Soluble | Used in formulations, indicating good solubility.[6] |

| Propylene Glycol | Miscible | Commonly used in combination with Solutol® HS-15 in formulations.[2] |

| Polyethylene Glycol 400 (PEG 400) | Miscible | Frequently used as a co-solvent with Solutol® HS-15.[2] |

| Liquid Paraffin | Insoluble | Demonstrates the insolubility in apolar solvents.[3][4] |

Experimental Protocol for Determining Solubility

Objective: To determine the saturation solubility of Solutol® HS-15 in a given organic solvent at a specified temperature.

Materials:

-

Solutol® HS-15

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Corona Charged Aerosol Detector - CAD) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.

Procedure:

-

Preparation of Solvent: Equilibrate the selected organic solvent to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of Solutol® HS-15 to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Dissolution: Add a known volume of the temperature-equilibrated organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved Solutol® HS-15 to settle. If necessary, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-ELSD/CAD) to determine the concentration of Solutol® HS-15.

-

Calculation: Calculate the solubility of Solutol® HS-15 in the organic solvent, typically expressed in g/L or mg/mL, by back-calculating from the measured concentration of the diluted sample.

Experimental Workflow Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow of the experimental protocol for determining the solubility of Solutol® HS-15.

This in-depth guide provides a solid foundation for understanding and determining the solubility of Solutol® HS-15 in various organic solvents. By following the outlined experimental protocol and utilizing the provided data, researchers and formulation scientists can make informed decisions in the development of robust and effective drug delivery systems.

References

Solutol HS-15: A Comprehensive Technical Guide to Appearance and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the appearance, physicochemical properties, and handling instructions for Solutol HS-15 (also known as Kolliphor® HS 15), a non-ionic solubilizer and emulsifying agent widely used in pharmaceutical formulations.

Appearance and Physical State

This compound is a macrogol 15 hydroxystearate.[1][2] At room temperature, it presents as a colorless to off-white semi-solid or oily substance.[3][4][5] Due to its chemical properties, it may appear as a semi-solid or solid at room and low temperatures.[1][2] Some sources also describe its appearance as an ointment.[6]

Physicochemical Properties

This compound is a complex mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid.[7] A summary of its key quantitative properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| Melting Point | 25-30 °C | [6] |

| Freezing Point | 24 °C | [4] |

| Density | 1.048 g/cm³ at 20 °C | [6] |

| Flash Point | 272 °C | [6] |

| Water Content | ≤0.5% | [3] |

| pH (10g/100ml in H₂O) | 5-7 | [3] |

Table 2: Chemical and Quality Control Parameters

| Property | Value | References |

| Acid Value | ≤1 mg KOH/g | [3] |

| Hydroxyl Value | 90-110 mg KOH/g | [3] |

| Saponification Value | 53-63 mg/g | [3] |

| Iodine Value | ≤2 g/100g | [3] |

| Peroxide Value | ≤3 meq/Kg | [3] |

| Residue on Ignition | ≤0.3% | [3] |

Handling and Storage Instructions

Proper handling and storage of this compound are crucial to maintain its quality and ensure laboratory safety.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is imperative to use appropriate personal protective equipment to avoid direct contact and inhalation.

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[8]

-

Respiratory Protection: Use only in a well-ventilated area.[8] If handling heated product where vapors may be generated, respiratory protection should be used.

-

General Hygiene: Do not eat, drink, or smoke when using this product.[8]

Storage Conditions

To ensure stability, this compound should be stored under the following conditions:

-

Temperature: Recommended storage temperature is 4°C.[4][8] Some sources suggest storage at -20°C for long-term stability.[9]

-

Container: Keep the container tightly sealed in a cool, well-ventilated, and dry place.[8]

-

Environment: Store away from direct sunlight and sources of ignition.[8] It is hygroscopic and should be stored under an inert atmosphere.[3]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[8]

-

In Case of Skin Contact: Wash off with plenty of soap and water.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

Spills and Disposal

In the event of a spill, absorb the material with a suitable inert absorbent and dispose of it in accordance with local regulations.[7]

Experimental Protocol: Preparation of Drug-Loaded Mixed Micelles using the Thin Film Hydration Method

This section details a representative experimental protocol for the preparation of drug-loaded mixed micelles using this compound, a common application for enhancing the solubility and delivery of poorly water-soluble drugs. This protocol is based on methodologies described in peer-reviewed literature.

Objective: To encapsulate a poorly water-soluble active pharmaceutical ingredient (API) into mixed micelles composed of Soluplus® and Solutol® HS15 to improve its aqueous solubility.

Materials:

-

Poorly water-soluble API (e.g., Thymoquinone)

-

Soluplus®

-

Solutol® HS15

-

Methanol/Dichloromethane mixture (1:4 v/v)

-

Distilled water

-

Rotary evaporator

-

Sonicator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Components:

-

Accurately weigh and dissolve Soluplus® (400 mg), Solutol® HS15 (400 mg), and the API (25 mg) in 10 mL of a methanol/dichloromethane (1:4 v/v) mixture in a round-bottom flask.[10]

-

-

Formation of a Thin Film:

-

Attach the round-bottom flask to a rotary evaporator.

-

Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 30–35 °C) for approximately 20 minutes, or until a thin, uniform film of the components is formed on the inner wall of the flask.[10]

-

-

Hydration of the Film:

-

Characterization (Optional but Recommended):

-

The resulting micellar dispersion can be characterized for particle size, polydispersity index (PDI), and encapsulation efficiency using appropriate analytical techniques such as Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).

-

Diagrams

This section provides a visual representation of the safe handling workflow for this compound.

Caption: Workflow for the safe handling and storage of this compound.

References

- 1. Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate: optimization, in vitro, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Preparation and pharmacokinetic evaluation of curcumin solid dispersion using Solutol® HS15 as a carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

- 10. Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

Solutol® HS-15: A Technical Guide for Pharmaceutical Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Properties of Solutol® HS-15 as a Non-ionic Surfactant in Pharmaceutics.

Introduction

Solutol® HS-15, also known by its non-proprietary names Macrogol 15 Hydroxystearate or Polyoxyl 15 Hydroxystearate, and formerly marketed as Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent used extensively in pharmaceutical formulations.[1][2] It is synthesized by reacting 15 moles of ethylene (B1197577) oxide with 1 mole of 12-hydroxystearic acid.[1] This unique structure, comprising a lipophilic 12-hydroxystearic acid moiety and a hydrophilic polyethylene (B3416737) glycol chain, imparts amphiphilic properties, making it an exceptional excipient for addressing the challenges associated with poorly water-soluble active pharmaceutical ingredients (APIs).[2]

The composition consists of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[3] This combination not only acts as a potent solubilizer but also as a co-solvent.[2] Its primary applications include enhancing the solubility and bioavailability of BCS Class II and IV drugs, developing oral and parenteral formulations, and creating advanced drug delivery systems such as self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanomicelles.[2][4][5]

Physicochemical Properties